molecular formula C18H29N5O2 B5572978 N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B5572978
M. Wt: 347.5 g/mol
InChI Key: CLLCGEBXQROHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H29N5O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.23212518 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Non-steroidal Anti-inflammatory Drugs and Cancer Prevention

Research on non-steroidal anti-inflammatory drugs (NSAIDs) has explored their potential in cancer prevention, particularly in bladder cancer. A study by Castelao et al. (2000) found that regular use of certain analgesics, excluding pyrazolon derivatives, might be associated with a decreased risk of bladder cancer, suggesting a protective effect varying by subcategories of formulation. This insight points towards the exploration of specific compounds in NSAIDs for their anti-carcinogenic properties (Castelao, Yuan, Gago-Domínguez, Yu, & Ross, 2000).

Treatment of Poisoning Without Hemodialysis

Fomepizole, a compound related to the treatment of toxicity, has been highlighted for its potential in treating ethylene glycol poisoning without the need for hemodialysis, especially in pediatric cases. This application is crucial in cases where traditional treatments may not be feasible or where they present significant risks or costs (Boyer, Mejia, Woolf, & Shannon, 2001).

Adjunct Treatment in Overdose

In the realm of overdose treatment, especially concerning acetaminophen (APAP), fomepizole has been investigated as an adjunct treatment alongside N-acetylcysteine (NAC). This combination could offer a safer treatment avenue, improving outcomes for patients with high-risk APAP overdose (Link, Rampon, Osmon, Scalzo, & Rumack, 2021).

Exploration of Ketamine in Cognitive and Psychological Research

Ketamine, an NMDA receptor antagonist, has been extensively studied for its effects on cognition, memory impairment, and as a model for psychosis. Newcomer et al. (1999) demonstrated dose-dependent cognitive impairments and schizophrenia-like symptoms in healthy males, shedding light on the NMDA receptor's role in cognitive processes and potential psychiatric disorders (Newcomer, Farber, Jevtovic-Todorovic, Selke, Melson, Hershey, & Craft, 1999).

Muscarinic Agonist Therapy in Alzheimer's Disease

The investigation into cholinomimetics, such as RS-86, for Alzheimer's disease represents a critical area of research. Although short-term administration has shown limited success, exploring compounds that act independently of presynaptic cholinergic terminals continues to be a valuable research direction for understanding and potentially treating Alzheimer's dementia (Bruno, Mohr, Gillespie, Fedio, & Chase, 1986).

Properties

IUPAC Name

N-ethyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]decan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-4-22(12-15-10-19-21(3)11-15)17(25)13-23-14-18(9-16(23)24)5-7-20(2)8-6-18/h10-11H,4-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLCGEBXQROHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN(N=C1)C)C(=O)CN2CC3(CCN(CC3)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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